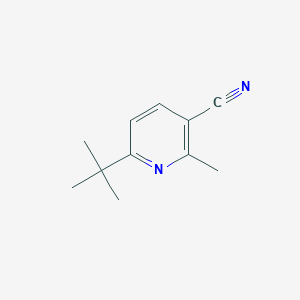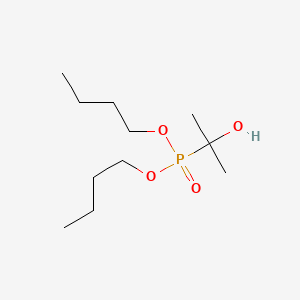
5-ethyl-2-methoxy-6-methylpyridine-3-carbaldehyde
概要
説明
5-ethyl-2-methoxy-6-methylpyridine-3-carbaldehyde is a chemical compound with the molecular formula C10H13NO2 It is a derivative of nicotinaldehyde, characterized by the presence of methoxy, ethyl, and methyl groups attached to the nicotinaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-methoxy-6-methylpyridine-3-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the alkylation of 2-methoxy-6-methylnicotinaldehyde with ethyl halides in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
5-ethyl-2-methoxy-6-methylpyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C to room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-Methoxy-5-ethyl-6-methylnicotinic acid.
Reduction: 2-Methoxy-5-ethyl-6-methylnicotinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-ethyl-2-methoxy-6-methylpyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals.
作用機序
The mechanism of action of 5-ethyl-2-methoxy-6-methylpyridine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
6-Methoxy-5-methylnicotinaldehyde: Similar structure but lacks the ethyl group.
2-Methoxy-5-methylnicotinaldehyde: Similar structure but lacks the ethyl group.
5-Ethyl-2-methoxy-6-methylnicotinaldehyde: Identical structure but different naming convention.
Uniqueness
5-ethyl-2-methoxy-6-methylpyridine-3-carbaldehyde is unique due to the presence of both ethyl and methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
5-ethyl-2-methoxy-6-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H13NO2/c1-4-8-5-9(6-12)10(13-3)11-7(8)2/h5-6H,4H2,1-3H3 |
InChIキー |
RNLDTMJKDYDWJG-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(N=C1C)OC)C=O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
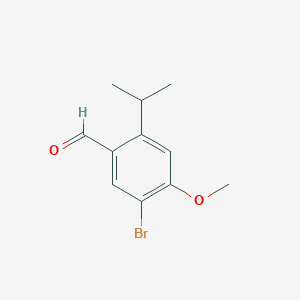
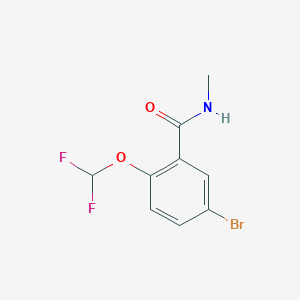
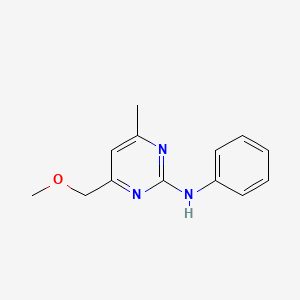
![6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidin-2-amine](/img/structure/B8620470.png)

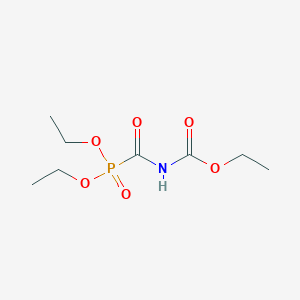

![2-[4-(Carboxymethyl)phenyl]propionic acid](/img/structure/B8620489.png)

